(4-butyl-3-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)[4-(2-fluorophenyl)piperazin-1-yl]methanone
Description
(4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(2-FLUOROPHENYL)-1-PIPERAZINYL]METHANONE is a complex organic compound that belongs to the class of benzothiadiazine derivatives. This compound is characterized by its unique structure, which includes a benzothiadiazine ring system, a butyl group, a methyl group, and a piperazine moiety substituted with a fluorophenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Properties
Molecular Formula |
C23H27FN4O3S |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(4-butyl-3-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-7-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H27FN4O3S/c1-3-4-11-28-17(2)25-32(30,31)22-16-18(9-10-21(22)28)23(29)27-14-12-26(13-15-27)20-8-6-5-7-19(20)24/h5-10,16H,3-4,11-15H2,1-2H3 |
InChI Key |
UOLQDHKRLPMIBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(2-FLUOROPHENYL)-1-PIPERAZINYL]METHANONE typically involves multi-step organic reactions. The starting materials often include 4-butyl-3-methyl-1,2,4-benzothiadiazine and 4-(2-fluorophenyl)-1-piperazine. The synthetic route may involve the following steps:
Nitration: Introduction of nitro groups into the benzothiadiazine ring.
Reduction: Conversion of nitro groups to amino groups.
Acylation: Formation of an amide bond between the benzothiadiazine and piperazine moieties.
Oxidation: Introduction of the dioxido groups to the benzothiadiazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(2-FLUOROPHENYL)-1-PIPERAZINYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the benzothiadiazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring or piperazine moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, (4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(2-FLUOROPHENYL)-1-PIPERAZINYL]METHANONE is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(2-FLUOROPHENYL)-1-PIPERAZINYL]METHANONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Butyl-3-methyl-1,2,4-benzothiadiazine
- 4-(2-Fluorophenyl)-1-piperazine
- Benzothiadiazine derivatives
Uniqueness
Compared to similar compounds, (4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)[4-(2-FLUOROPHENYL)-1-PIPERAZINYL]METHANONE is unique due to the presence of both the benzothiadiazine and piperazine moieties, as well as the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
